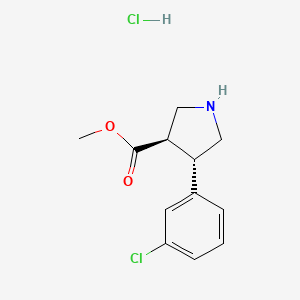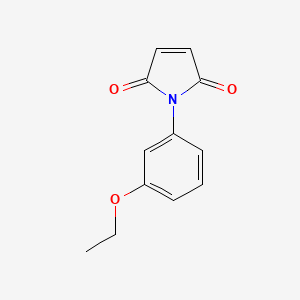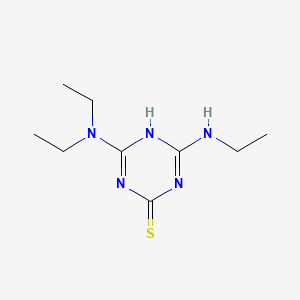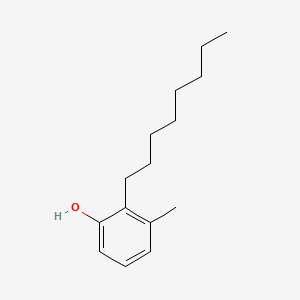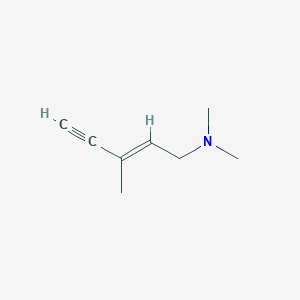
2-Penten-4-yn-1-amine,N,N,3-trimethyl-,(2E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is an organic compound with a unique structure that includes both alkyne and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of an alkyne with an amine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Penten-4-yn-1-amine, N,N-dimethyl-, (2E)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2Z)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (3E)-(9CI)
Uniqueness
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of both alkyne and amine groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
(E)-N,N,3-trimethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-5-8(2)6-7-9(3)4/h1,6H,7H2,2-4H3/b8-6+ |
InChI-Schlüssel |
JLBXXKHNPONNTO-SOFGYWHQSA-N |
Isomerische SMILES |
C/C(=C\CN(C)C)/C#C |
Kanonische SMILES |
CC(=CCN(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


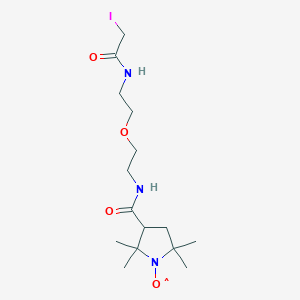
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)

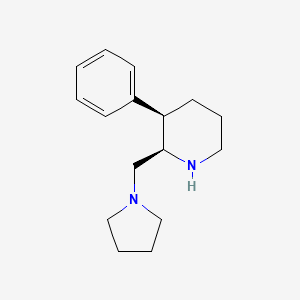
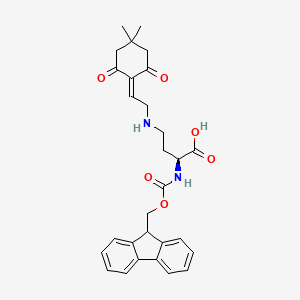
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
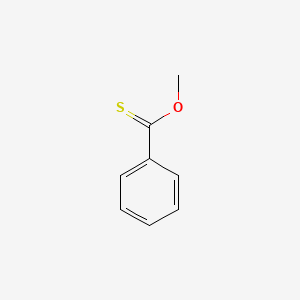
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)

